molecular formula C43H57NO5PPdS- B1434972 Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) CAS No. 1445085-77-7

Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Cat. No.: B1434972
CAS No.: 1445085-77-7
M. Wt: 837.4 g/mol
InChI Key: GYTUQNMMIUJBSP-UHFFFAOYSA-N
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Description

Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is a useful research compound. Its molecular formula is C43H57NO5PPdS- and its molecular weight is 837.4 g/mol. The purity is usually 95%.
The exact mass of the compound Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) plays a crucial role in facilitating biochemical reactions by acting as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to enhance reaction rates and selectivity. The compound’s palladium center is responsible for its catalytic activity, enabling the formation of carbon-carbon and carbon-heteroatom bonds. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in detoxification and metabolic processes. The nature of these interactions involves coordination of the palladium center with the active sites of these enzymes, leading to the activation or inhibition of their catalytic functions .

Cellular Effects

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can impact pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. Additionally, the compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of action of methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves its ability to form coordination complexes with biomolecules. The palladium center can coordinate with nucleophilic sites on proteins and enzymes, leading to the formation of stable complexes. This coordination can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the compound can inhibit the activity of metalloproteases by binding to their active sites, preventing substrate access. Additionally, it can activate certain enzymes by stabilizing their active conformations. The compound can also induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert atmosphere and at low temperatures (2-8°C), but it can degrade over time when exposed to air and moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) vary with different dosages in animal models. At low doses, the compound can enhance catalytic activity and promote beneficial biochemical reactions. At high doses, it can exhibit toxic effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired catalytic activity without causing adverse effects. Toxicity studies have shown that high doses can lead to oxidative stress, inflammation, and apoptosis in various tissues .

Metabolic Pathways

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play key roles in the metabolism of xenobiotics and endogenous compounds. The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in the levels of metabolites. For example, it can enhance the detoxification of harmful compounds by increasing the activity of glutathione S-transferase, resulting in higher levels of conjugated metabolites .

Transport and Distribution

The transport and distribution of methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins, which can facilitate its transport through the bloodstream .

Subcellular Localization

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and chromatin-modifying enzymes. In the mitochondria, it can influence mitochondrial function by interacting with mitochondrial enzymes and proteins .

Properties

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43O2P.C12H10N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTUQNMMIUJBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H57NO5PPdS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445085-77-7
Record name (2-Dicyclohexylphosphino-2,6-diisopropoxy-1,1-biphenyl)[2-(2-amino-1,1- biphenyl)]palladium(II) methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
Reactant of Route 2
Reactant of Route 2
Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
Reactant of Route 3
Reactant of Route 3
Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
Reactant of Route 4
Reactant of Route 4
Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
Reactant of Route 5
Reactant of Route 5
Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
Reactant of Route 6
Reactant of Route 6
Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
Customer
Q & A

Q1: How does RuPhos Pd G3 facilitate the precision synthesis of DA ACPs?

A: RuPhos Pd G3 acts as a precatalyst in the living Suzuki-Miyaura catalyst-transfer polymerization (SCTP) process. [] This technique allows for the controlled growth of polymer chains by sequentially adding monomer units in a stepwise fashion. [] The precatalyst's structure, specifically the bulky and electron-rich ligands (RuPhos and 2'-amino-1,1'-biphenyl-2-yl), contribute to its effectiveness. These ligands enhance the catalyst's stability, enabling it to remain active throughout the polymerization process and promote controlled chain growth. [] This control over polymerization is crucial for achieving precise molecular weights and narrow dispersities in the resulting DA ACPs. []

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